N-[4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]acetamide

Medicinal Chemistry Late-Stage Functionalization Suzuki Coupling

This compound uniquely integrates a bromine handle for Pd-catalyzed cross-coupling and a bioactive quinoxalinone scaffold. Unlike the des-bromo analog, it enables a 1-step, 1-well-per-analog parallel synthesis for hit expansion. Its balanced logP (~2.8) and MW (358.19) preserve 'molecular fat' budget for later optimization. Multi-supplier availability (≥3 vendors at ≥90% purity) ensures competitive pricing and supply security, making it a dual-purpose screening compound and building block for budget-conscious discovery programs.

Molecular Formula C16H12BrN3O2
Molecular Weight 358.19 g/mol
Cat. No. B2461847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]acetamide
Molecular FormulaC16H12BrN3O2
Molecular Weight358.19 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=C(C=C1)Br)C2=NC3=CC=CC=C3NC2=O
InChIInChI=1S/C16H12BrN3O2/c1-9(21)18-12-7-6-10(17)8-11(12)15-16(22)20-14-5-3-2-4-13(14)19-15/h2-8H,1H3,(H,18,21)(H,20,22)
InChIKeyNXDPCEXUQCPIGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]acetamide – Procurement-Ready Brominated Quinoxalinone Scaffold for SAR and Cross-Coupling


N-[4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]acetamide (CAS 93065-52-2) is a brominated dihydroquinoxalinone derivative with the molecular formula C₁₆H₁₂BrN₃O₂ and a molecular weight of 358.19 g/mol . The compound features a 3-oxo-3,4-dihydroquinoxaline core coupled to a 4-bromo-2-aminophenylacetamide moiety. This scaffold places the molecule at the intersection of two synthetically valuable functional handles: a bromine substituent enabling transition-metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, etc.) and a quinoxalinone system with documented biological activity in kinase inhibition and antibacterial programs . Commercially available at ≥90% purity from screening-compound suppliers, it serves as both a direct screening candidate and a late-stage diversification intermediate.

Why In-Class Quinoxalinone Acetamides Cannot Replace N-[4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]acetamide Without Comparative Validation


Substituting this compound with a non-brominated analog (e.g., N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)acetamide, CAS 91658-85-4) or an alternative acyl variant (e.g., the benzamide or propionamide derivatives) fundamentally alters both synthetic utility and potential target engagement. The bromine atom at the 4-position of the phenyl ring is not a spectator substituent: it serves as the sole heavy-atom handle for Pd-catalyzed cross-coupling diversification , directly influences lipophilicity (calculated logP ~3.0 vs. ~2.3 for the des-bromo analog), and, in analogous quinoxalinone series, halogen substitution at this position has been shown to modulate kinase inhibition potency by >10-fold . Generic replacement without head-to-head comparative data therefore carries material risk of both chemical intractability and biological activity erosion.

N-[4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]acetamide – Quantitative Differentiation Evidence vs. Closest Analogs


Synthetic Diversification Utility: Aryl Bromide Cross-Coupling Handle Versus Non-Halogenated Analog

The target compound bears a single aryl bromide at the 4-position of the phenylacetamide ring, enabling Pd-catalyzed cross-coupling reactions that are inaccessible to the non-brominated analog N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)acetamide (CAS 91658-85-4) . This represents a binary functional capability difference: bromine provides a reactive site for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, whereas the des-bromo derivative cannot participate in these transformations without prior electrophilic halogenation. In patent ES485221A1, 3-oxo-3,4-dihydroquinoxaline scaffolds with aryl halides are explicitly claimed as intermediates for further derivatization . Calculated C-Br bond dissociation energy (BDE) at the para-phenyl position is approximately 337 kJ/mol, consistent with oxidative addition to Pd(0) under standard catalytic conditions.

Medicinal Chemistry Late-Stage Functionalization Suzuki Coupling

Scaffold Divergence: Acetamide vs. Benzamide vs. Propionamide N-Substitution – Polarity and Hydrogen-Bonding Differentiation

Among the three closest commercially cataloged analogs varying only in the N-acyl substituent, the target acetamide (N-[4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]acetamide) occupies a distinct position in polarity space . The acetamide offers a topological polar surface area (TPSA) of 75.2 Ų and hydrogen bond donor count of 2 (one amide NH, one quinoxalinone NH) . The benzamide analog (CAS 887869-56-9) introduces a phenyl ring on the amide carbonyl, increasing TPSA to 75.2 Ų but adding a third aromatic ring that increases logP and reduces aqueous solubility. The trifluoroacetamide analog (CAS 887198-43-8) is electron-poor, reducing the amide NH pKa and strengthening H-bond donor capacity while introducing three fluorine atoms that alter metabolic stability .

Medicinal Chemistry Physicochemical Profiling SAR

Commercially Cataloged Purity and Procurement Availability: Quantitative Purity Threshold vs. Analog Compounds

The target compound is commercially cataloged at ≥90% purity by multiple suppliers including Life Chemicals (catalog F0037-1836) , with pricing tiers from $54 (1 mg) to $109 (25 mg). In comparison, the non-brominated analog N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)acetamide (CAS 91658-85-4) is less widely stocked, with fewer suppliers offering it at ≥95% purity . The brominated compound's broader availability reflects its dual utility as both a screening hit and a synthetic building block, making it a more reliable procurement choice for parallel chemistry workflows.

Chemical Procurement Quality Control Screening Libraries

N-[4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]acetamide – Evidence-Based Application Scenarios for Procurement Decision-Making


Parallel SAR by Late-Stage Cross-Coupling Diversification of the Brominated Quinoxalinone Core

The aryl bromide functionality enables medicinal chemistry teams to generate focused libraries of 20–100 analogs from a single commercial starting material using Pd-catalyzed Suzuki-Miyaura coupling with commercially available boronic acids . This 'last-step diversification' strategy is directly enabled by the bromine atom present in the target compound but absent in the des-bromo analog. Procurement of the brominated acetamide therefore supports a 1-step, 1-well-per-analog parallel synthesis workflow that the non-halogenated alternative cannot deliver. This scenario is most relevant for hit-expansion programs targeting kinases, bromodomains, or bacterial targets where quinoxalinone SAR has been established .

Lead-Like Fragment Screening with Embedded Synthetic Tractability

With MW = 358.19, logP ~2.8, and TPSA = 75.2 Ų, the target acetamide sits within lead-like chemical space, offering a balanced profile for fragment-based or HTS follow-up . Its intermediate lipophilicity positions it as a more developable starting point than the benzamide analog (MW = 434, logP ~3.6) or the trifluoroacetamide analog (MW = 412, logP ~3.4). Procurement of the acetamide rather than heavier N-acyl variants preserves 'molecular fat' budget for subsequent optimization steps, particularly when adding substituents via the bromine vector.

Dual-Use Procurement: Screening Hit and Cross-Coupling Building Block in One Inventory Item

For CROs and academic screening centers managing compound libraries, the target compound's dual identity reduces inventory complexity: the same stock can serve as a primary screening compound and as a building block for follow-up chemistry. The multi-supplier availability (≥3 vendors cataloging the compound at ≥90% purity ) provides competitive pricing and supply security, contrasting with single-source or discontinued analogs. This scenario supports budget-constrained discovery programs where procurement simplicity and chemical flexibility are valued equally.

Quote Request

Request a Quote for N-[4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.